molecular formula C20H18ClN3O4S B6560082 4-chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921585-12-8

4-chloro-N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6560082
CAS No.: 921585-12-8
M. Wt: 431.9 g/mol
InChI Key: NUYYUSIUQWUNIL-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule containing a benzamide group, a thiazole group, and a carbamoyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and thiazole groups are aromatic, suggesting the molecule could have planar regions. The carbamoyl group could introduce some steric hindrance, potentially affecting the molecule’s conformation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-chloro-N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-15-7-8-17(28-2)16(10-15)23-18(25)9-14-11-29-20(22-14)24-19(26)12-3-5-13(21)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYUSIUQWUNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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